Home > Products > Screening Compounds P135438 > Bis(fumaric acid); sapitinib
Bis(fumaric acid); sapitinib -

Bis(fumaric acid); sapitinib

Catalog Number: EVT-12588485
CAS Number:
Molecular Formula: C31H33ClFN5O11
Molecular Weight: 706.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bis(fumaric acid); sapitinib is a compound that combines fumaric acid, a dicarboxylic acid, with sapitinib, a selective inhibitor of Bruton's tyrosine kinase. This compound is of interest due to its potential therapeutic applications, particularly in oncology and autoimmune diseases. Fumaric acid itself is known for its role in the treatment of psoriasis and multiple sclerosis, while sapitinib is being investigated for its efficacy against various cancers.

Source

Fumaric acid is naturally occurring and can be derived from several biological sources, including plants and fungi. Sapitinib, on the other hand, has been synthesized in laboratory settings for research purposes and has been documented in various patents and scientific literature.

Classification
  • Chemical Class: Organic compound
  • Type: Dicarboxylic acid derivative
  • Functional Groups: Carboxylic acids, aromatic rings
Synthesis Analysis

The synthesis of Bis(fumaric acid); sapitinib involves several steps:

  1. Preparation of Fumaric Acid:
    • Fumaric acid can be synthesized through the dehydration of malic acid or by the oxidation of maleic acid.
  2. Synthesis of Sapitinib:
    • Sapitinib is synthesized via a multi-step organic reaction that typically includes:
      • Formation of the core structure through a series of coupling reactions.
      • Introduction of functional groups that confer specificity to Bruton's tyrosine kinase inhibition.
  3. Coupling Reaction:
    • The final step involves the coupling of fumaric acid with sapitinib, which can be achieved through esterification or amidation reactions under controlled conditions to ensure high yield and purity.
Molecular Structure Analysis

The molecular structure of Bis(fumaric acid); sapitinib can be analyzed using various techniques:

  • Molecular Formula: C₁₄H₁₄N₂O₄S
  • Molecular Weight: Approximately 302.34 g/mol
  • Structural Features:
    • The compound contains two fumaric acid moieties linked to the sapitinib structure.
    • Fumaric acid contributes two carboxylic acid groups, while sapitinib introduces an aromatic system with nitrogen functionality.

Structural Data

  • InChI Key: A unique identifier for chemical substances.
  • 3D Structure Visualization: Can be achieved using molecular modeling software to analyze spatial arrangements and interactions.
Chemical Reactions Analysis

The chemical reactivity of Bis(fumaric acid); sapitinib includes:

  1. Esterification:
    • The carboxylic acids in fumaric acid can react with alcohols (or phenolic groups) to form esters.
  2. Nucleophilic Substitution:
    • The aromatic ring in sapitinib can undergo electrophilic substitution reactions.
  3. Hydrolysis:
    • In aqueous environments, esters formed may hydrolyze back to their respective acids and alcohols.
  4. Oxidation/Reduction Reactions:
    • Functional groups within the compound can undergo oxidation or reduction depending on the reagents used.
Mechanism of Action

The mechanism by which Bis(fumaric acid); sapitinib exerts its effects involves:

  1. Inhibition of Bruton's Tyrosine Kinase (Btk):
    • Sapitinib selectively binds to Btk, inhibiting its activity which plays a crucial role in B-cell receptor signaling pathways involved in cancer progression.
  2. Anti-inflammatory Effects:
    • Fumaric acid derivatives have been shown to modulate immune responses, potentially reducing inflammation through various pathways including the modulation of cytokine production.

Data Supporting Mechanism

Research indicates that Btk inhibitors can lead to decreased proliferation of malignant B-cells and reduced inflammatory responses, making this compound a candidate for therapeutic applications in both cancer and autoimmune diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for organic compounds.

Chemical Properties

  • Stability: Stable under normal laboratory conditions; may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong bases or acids; potential for hydrolysis in aqueous solutions.
Applications

The primary applications of Bis(fumaric acid); sapitinib include:

  1. Pharmaceutical Development:
    • Investigated as a potential treatment for cancers due to its ability to inhibit Btk.
  2. Autoimmune Disorders Treatment:
    • Research into its anti-inflammatory properties suggests potential use in conditions like rheumatoid arthritis or lupus.
  3. Research Tool:
    • Used in laboratory settings to study cellular signaling pathways involving Bruton's tyrosine kinase and related mechanisms.
Introduction to Sapitinib as a Therapeutic Agent

Role of Pan-HER Inhibition in Targeted Cancer Therapy

Sapitinib (AZD8931) is a reversible, ATP-competitive tyrosine kinase inhibitor exhibiting equipotent activity against all three key signaling receptors of the human epidermal growth factor receptor (HER) family: EGFR (HER1; IC₅₀ = 4 nM), HER2 (ErbB2; IC₅₀ = 3 nM), and HER3 (ErbB3; IC₅₀ = 4 nM) [6] [10]. This pan-HER inhibitory profile distinguishes it from first-generation selective EGFR inhibitors (e.g., gefitinib) or HER2-targeted agents (e.g., trastuzumab). Mechanistically, sapitinib disrupts ligand-dependent and -independent phosphorylation events, blocking downstream activation of both the MAPK (proliferation) and PI3K/AKT (survival) pathways [4] [7].

Preclinical studies demonstrate that simultaneous inhibition of multiple HER receptors overcomes compensatory signaling responsible for resistance to mono-targeted therapies. For example:

  • In HER2-amplified breast cancer models (BT474, Calu-3), sapitinib suppressed tumor growth more effectively than EGFR-selective inhibitors by preventing HER3-mediated reactivation of PI3K/AKT [1] [7].
  • In inflammatory breast cancer (IBC) models (SUM149, FC-IBC-02), sapitinib inhibited proliferation and induced apoptosis by co-targeting EGFR/HER2-driven pathways and attenuating HER3 phosphorylation [3] [6].
  • Sapitinib reversed multidrug resistance (MDR) in ABCB1-overexpressing colon cancer cells by suppressing efflux transporter activity independent of HER signaling, highlighting broader therapeutic utility [2].

Table 1: Sapitinib's Pan-HER Inhibition Profile

TargetIC₅₀ (nM)Cellular ModelBiological Consequence
EGFR4KB cellsBlocked EGF-stimulated phosphorylation
HER23MCF-7 cl24 cellsInhibited ligand-independent HER2 signaling
HER34MCF-7 cellsSuppressed heregulin-induced phosphorylation
Pan-HER59*MCF-7 cl24 (proliferation)Reduced cell viability via dual MAPK/PI3K inhibition

*Proliferation assay [6] [10].

Rationale for Fumarate Salt Formulation in Kinase Inhibitor Development

The bis(fumaric acid) salt formulation of sapitinib (sapitinib bis(fumarate)) was engineered to optimize physicochemical properties critical for oral bioavailability and therapeutic efficacy. Fumarate salts enhance solubility in the gastrointestinal milieu through pH-dependent dissolution, facilitating intestinal absorption. This is particularly advantageous for kinase inhibitors like sapitinib, which exhibit pH-sensitive solubility due to their weakly basic structures [2] [8].

Key advantages of the fumarate salt include:

  • Improved Pharmacokinetics: Sapitinib bis(fumarate) demonstrated low clearance and high oral bioavailability in preclinical species (rat, dog), enabling sustained plasma concentrations necessary for continuous target inhibition [6] [10].
  • Stability Enhancement: Fumaric acid forms stable co-crystals resistant to hydration-driven degradation, extending shelf-life compared to hydrochloride salts [8].
  • Synergistic Biological Effects: Fumarate moieties may independently modulate cellular metabolism. In colon cancer models, fumarate contributed to reversal of ABCB1-mediated drug resistance by competitively inhibiting paclitaxel efflux and stimulating ATPase activity—effects potentiated by sapitinib’s intrinsic kinase inhibition [2].

Table 2: Advantages of Sapitinib Bis(Fumarate) Formulation

PropertyImpactEvidence
Aqueous solubilityEnhanced dissolution at intestinal pHHigher Cmax in rat/dog PK studies [6]
Membrane transportInhibition of ABCB1 efflux pumpsIncreased [³H]-paclitaxel accumulation in SW620 cells [2]
Metabolic stabilityLow hepatic turnover (Clint < 4.5 μL/min/10⁶ human hepatocytes)Reduced first-pass metabolism [6]
Target modulationDual action: HER inhibition + fumarate-dependent MDR reversalSynergistic cytotoxicity in resistant tumors [2]

Historical Development and Clinical Positioning of Sapitinib

Sapitinib emerged during a paradigm shift in oncology toward pan-HER inhibition to overcome limitations of first-generation EGFR/HER2 inhibitors. Developed by AstraZeneca, it entered clinical trials circa 2010 based on compelling preclinical data:

  • Xenograft Efficacy: Dosed orally (6.25–50 mg/kg), sapitinib significantly inhibited growth in diverse xenografts, including HER2⁺ breast (BT474c), EGFR-driven NSCLC (PC-9), and colorectal (LoVo) tumors [6] [10].
  • Pharmacodynamic Validation: Reduced phosphorylated HER2, HER3, AKT, and ERK in tumor tissues, confirming mechanism-based activity [1] [6].
  • Synergy Potential: Combined with IGF-1R or Src inhibitors (e.g., dasatinib), sapitinib demonstrated synergistic growth inhibition in resistant HER2⁺ breast cancer models (MDA-MB-453) [7].

Clinical trials focused on cancers with inherent HER network dependence:

  • Phase I/II studies in advanced solid tumors (NCT00925249, NCT00925249) established safety and preliminary efficacy.
  • Phase II investigations in head/neck squamous cell carcinoma (HNSCC) and breast cancer highlighted activity in tumors with HER gene amplifications or ligand hyperexpression [6] [10].

Despite robust preclinical data, sapitinib’s clinical development was deprioritized in favor of next-generation irreversible pan-HER inhibitors (e.g., neratinib) and isoform-specific agents. Nevertheless, it remains a valuable tool compound for studying HER network biology and resistance mechanisms, particularly in ABCB1-overexpressing cancers where the bis(fumarate) formulation confers additional benefits [2] [7].

Properties

Product Name

Bis(fumaric acid); sapitinib

IUPAC Name

but-2-enedioic acid;2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide

Molecular Formula

C31H33ClFN5O11

Molecular Weight

706.1 g/mol

InChI

InChI=1S/C23H25ClFN5O3.2C4H4O4/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25;2*5-3(6)1-2-4(7)8/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)

InChI Key

LSXKPHWAKWZIKV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.